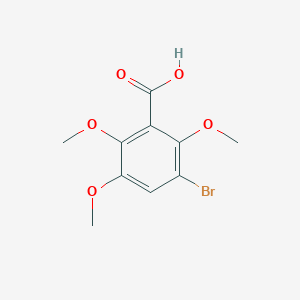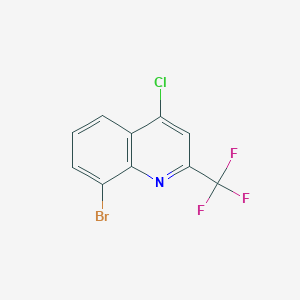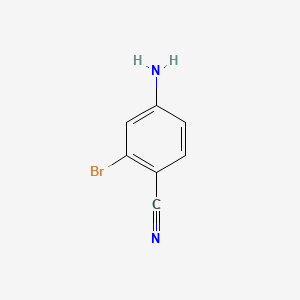
3-Bromo-4,5-dimethoxyphenol
概要
説明
3-Bromo-4,5-dimethoxyphenol is a chemical compound with the molecular formula C8H9BrO3 . It is used in various scientific research and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromine and methoxy groups attached to a phenol ring . The exact spatial arrangement of these groups can influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 233.06 . The compound’s other physical and chemical properties, such as its melting point or solubility, are not specified in the sources retrieved .科学的研究の応用
Carbonic Anhydrase Inhibition
3-Bromo-4,5-dimethoxyphenol derivatives have been explored for their potential in inhibiting human carbonic anhydrase II (hCA II). This is significant because inhibitors of hCA II are valuable in treating various conditions such as glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis. The compounds synthesized in this study demonstrated a range of inhibitory capacities against hCA II, indicating their potential as leads for developing new carbonic anhydrase inhibitors (Balaydın et al., 2012).
Oxidation of Amines and Sulfides
Another application involves the oxidation of tertiary amines and sulfides using 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole, a related compound. This reaction produces amine oxides and sulfoxides, which are valuable in various chemical processes (Baumstark & Chrisope, 1981).
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds using this compound derivatives has been demonstrated. For instance, the total synthesis of a natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol shows the compound's potential in the field of organic chemistry and drug development (Akbaba et al., 2010).
Enzymatic Modification for Antioxidant Synthesis
Enzymatic modification of 2,6-Dimethoxyphenol, a related compound, for the synthesis of dimers with high antioxidant capacity, highlights the potential use of these compounds in creating bioactive compounds with improved antioxidant activities. This process uses laccase to modify the structure of phenolic antioxidants, enhancing their activity (Adelakun et al., 2012).
Skin Cell Protection Against Oxidative Damage
3-Bromo-4,5-dihydroxybenzaldehyde, a marine compound closely related to this compound, has been found to protect skin cells from oxidative damage. This compound activates the Nrf2 signaling cascade in keratinocytes, enhancing the expression of antioxidant enzymes and providing cytoprotection against oxidative stress, such as from UVB exposure (Ryu et al., 2019).
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that bromophenols, a class of compounds to which 3-bromo-4,5-dimethoxyphenol belongs, can participate in various chemical reactions, such as suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of target molecules .
Biochemical Pathways
This pathway plays a crucial role in the cellular response to oxidative stress, suggesting that this compound may have antioxidant properties .
Result of Action
Given its potential role in antioxidant pathways, it may help protect cells from oxidative damage .
Safety and Hazards
生化学分析
Biochemical Properties
3-Bromo-4,5-dimethoxyphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as heme oxygenase-1 (HO-1) and nuclear factor erythroid 2-related factor 2 (Nrf2). These interactions are crucial as they help in modulating the cellular response to oxidative damage by enhancing the production of antioxidant enzymes . Additionally, this compound may inhibit or activate specific signaling pathways, thereby influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in keratinocytes, this compound activates the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes such as HO-1 . This activation helps protect cells from oxidative stress-induced damage. Furthermore, it has been shown to modulate the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 1 (STAT1), which are key signaling molecules involved in inflammation . Additionally, this compound enhances the nuclear localization of Nrf2, promoting the expression of genes involved in antioxidant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under controlled conditions and continues to exert its protective effects against oxidative stress over extended periods . Long-term studies have shown that this compound maintains its efficacy in reducing oxidative damage and inflammation in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively reduces inflammation and oxidative stress without causing adverse effects . At higher doses, there may be potential toxic effects, including cellular toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as glutathione synthetase, which is involved in the synthesis of reduced glutathione, a critical antioxidant . By enhancing the production of glutathione, this compound helps maintain cellular redox balance and protects cells from oxidative damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach specific cellular targets to exert its effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . The presence of targeting signals or post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy in modulating cellular processes .
特性
IUPAC Name |
3-bromo-4,5-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUSUSBFSYVBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348875 | |
| Record name | 3-bromo-4,5-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93092-14-9 | |
| Record name | 3-bromo-4,5-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



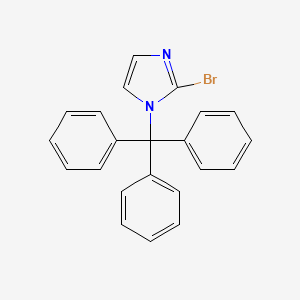
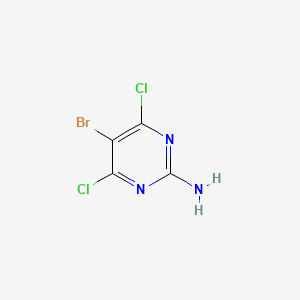
![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)
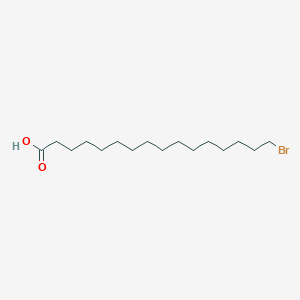
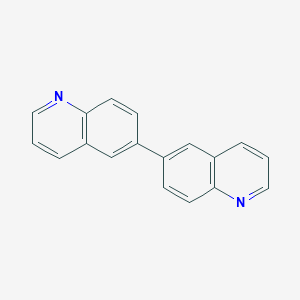
![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)
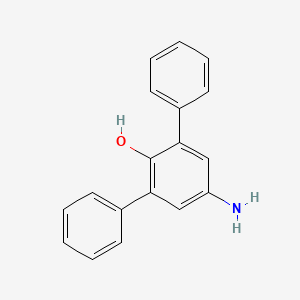
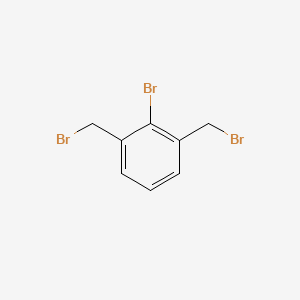

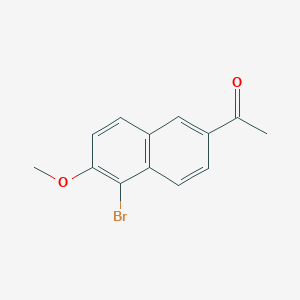
![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)
